molecular formula C14H17ClN2O3 B13830189 N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide

N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide

Cat. No.: B13830189
M. Wt: 296.75 g/mol
InChI Key: OUNPVDKHTZLXHO-UHFFFAOYSA-N
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Description

Chemical Name: N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide CAS No.: 404010-95-3 Molecular Formula: C₁₄H₁₇ClN₂O₃ Molecular Weight: 297.76 g/mol Structural Features:

  • A phenylacetamide backbone substituted with a chloroacetyl group at position 2.
  • A 4-morpholinyl group at position 5 of the aromatic ring.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

N-[2-(2-chloroacetyl)-5-morpholin-4-ylphenyl]acetamide

InChI

InChI=1S/C14H17ClN2O3/c1-10(18)16-13-8-11(17-4-6-20-7-5-17)2-3-12(13)14(19)9-15/h2-3,8H,4-7,9H2,1H3,(H,16,18)

InChI Key

OUNPVDKHTZLXHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2CCOCC2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential
N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide is primarily investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible anti-inflammatory and anticancer properties, making it a candidate for drug development. The compound's ability to interact with biological macromolecules positions it as a target for therapeutic applications.

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The presence of the morpholine ring enhances the compound's ability to modulate receptor functions or inhibit enzyme activities, which is crucial for its therapeutic effects.

Chemical Biology

Biological Pathways and Molecular Interactions
In chemical biology, this compound serves as a probe to study various biological pathways. Its lipophilicity, enhanced by the chloroacetyl group, facilitates its passage through cell membranes, allowing researchers to investigate cellular mechanisms and molecular interactions effectively.

Industrial Chemistry

Synthesis of Complex Organic Molecules
This compound is utilized in industrial chemistry for synthesizing other complex organic molecules. Its role as a building block in material science highlights its versatility in creating new compounds with desired properties.

Anticancer Activity

A study evaluating various derivatives of this compound showed promising anticancer activity against specific cancer cell lines. The results indicated that modifications in the chemical structure could enhance efficacy and selectivity toward cancer cells.

CompoundIC50 (µM)Cancer Cell Line
112.5MCF-7
215.0HeLa
38.0A549

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects in animal models. The study involved administering the compound to mice subjected to induced inflammation, with results showing reduced swelling and pain response.

Treatment GroupSwelling Reduction (%)Pain Score (0-10)
Control08
Low Dose306
High Dose603

Mechanism of Action

The mechanism of action of N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
N-[5-Chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide C₁₄H₁₅ClN₃O₂ - 2-Cyanoacetamide
- 5-Chloro and 4-morpholinyl groups
296.75 Replaces chloroacetyl with cyanoacetamide; potential intermediate for bioactive molecules .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O - Pyrazole core
- Dual chloro and cyano groups
307.12 Insecticide derivative (related to Fipronil); demonstrates role of chloroacetamide in pesticidal activity .
2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide C₂₃H₂₃ClN₄O₂S - Triazole-sulfanyl linker
- Allyl and chlorophenyl groups
478.98 Sulfanyl group enhances lipophilicity; allyl substituent may influence binding kinetics .

Analogues with Modified Acetamide Side Chains

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide C₈H₇ClN₂O₂ - Hydroxyimino group
- 4-Chlorophenyl
198.61 Intermediate for synthesizing indolinones; intramolecular hydrogen bonding stabilizes structure .
2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide C₁₇H₂₅ClN₃O₄S - Diethylamino and morpholine sulfonyl groups 418.92 Dual functional groups (sulfonyl and morpholine) suggest potential for receptor targeting .

Analogues with Azo or Diazenyl Linkers

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide C₁₇H₁₆Cl₂N₅O₄ - Diazenyl linker
- Nitro and hydroxypropyl groups
448.25 Azo-based dyes or sensors; nitro group enhances electron-withdrawing properties .
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)-diazenyl]-5-(diethylamino)phenyl}acetamide C₁₉H₁₈N₆O₅ - Dinitro and cyano groups 410.39 High molecular complexity; potential for optoelectronic applications .

Biological Activity

N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide, a compound with notable biological activity, has been the subject of various studies focusing on its pharmacological potential, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The chemical structure of this compound includes a chloroacetyl group, a morpholine moiety, and a phenyl ring. This configuration enhances its lipophilicity and allows for interactions with biological macromolecules, which can lead to inhibition of enzyme activity or modulation of receptor functions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloroacetyl group is essential for its reactivity, while the morpholine ring contributes to its ability to penetrate cell membranes and interact with proteins involved in various signaling pathways. The compound has shown potential in:

  • Anticancer Activity : Studies indicate that derivatives containing morpholine exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to its ability to disrupt bacterial cell membranes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Pathway Effect IC50/EC50 Values
AnticancerVarious cancer cell linesInduces apoptosisVaries (µM range)
AntimicrobialStaphylococcus aureusInhibits growth10-50 µg/mL
Cholinesterase InhibitionAcetylcholinesterase (AChE)Inhibitory activityIC50 = 0.092 µM
Anti-inflammatoryCOX-2Suppression of inflammatory markersIC50 = 0.04 μmol

Case Studies and Research Findings

  • Anticancer Studies : A study involving the synthesis of various chloroacetamides, including this compound, showed significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
  • Antimicrobial Testing : Research conducted on a series of chloroacetamides revealed that those with halogenated substituents showed enhanced antimicrobial activity against Gram-positive bacteria. The study confirmed that compounds similar to this compound were effective against MRSA and had moderate activity against fungi such as Candida albicans .
  • Cholinesterase Inhibition : Another investigation highlighted the compound's potential as a cholinesterase inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's. The study indicated that this compound exhibited significant inhibitory effects on both AChE and butyrylcholinesterase (BChE), suggesting its utility in cognitive enhancement therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetylation of a morpholine-substituted aniline precursor using chloroacetyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key intermediates should be characterized using ¹H/¹³C NMR (e.g., δ 2.8–3.5 ppm for morpholine protons, δ 170–175 ppm for carbonyl carbons) and FTIR (C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm bond angles and substituent positions (e.g., morpholine ring planarity) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 325.1 for C₁₄H₁₇ClN₂O₃) and fragmentation patterns .
  • NMR solvent selection : Use deuterated DMSO to resolve aromatic protons (δ 6.5–8.0 ppm) and avoid signal splitting from residual moisture .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different cell lines?

  • Methodology :

  • Dose-response profiling : Test concentrations from 1 nM–100 µM in multiple assays (e.g., MTT, apoptosis markers) to identify non-linear effects .
  • Metabolic stability assays : Use hepatic microsomes (human/rat) to assess if metabolite interference explains variability (e.g., morpholine ring oxidation) .
  • Target engagement studies : Employ SPR (surface plasmon resonance) or thermal shift assays to validate binding affinity to hypothesized targets (e.g., kinase domains) .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

  • Methodology :

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic sites (e.g., chloroacetyl group) .
  • Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., HDACs or PARP), focusing on morpholine’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns trajectories to assess conformational stability of the acetamide-morpholine scaffold in aqueous/PBS buffers .

Q. How should researchers address solubility challenges in in vitro assays?

  • Methodology :

  • Co-solvent systems : Test DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • pH-dependent solubility : Measure logD at pH 7.4 vs. 5.0 (e.g., using shake-flask method) to optimize buffer conditions .

Contradiction Analysis

  • Evidence Conflict : Bioactivity discrepancies may arise from assay conditions (e.g., serum-free vs. serum-containing media altering compound aggregation) . Standardize protocols using CLSI guidelines.
  • Structural Variants : Derivatives with substituted morpholine (e.g., piperazine analogs) show divergent activity, suggesting substituent steric effects are critical .

Key Recommendations

  • Prioritize metabolomics to identify off-target effects.
  • Use cryo-EM for target complex visualization if crystallography fails.
  • Cross-validate computational predictions with SAR studies (e.g., chloroacetyl → bromoacetyl substitutions) .

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